Metaboric acid

Description

Properties

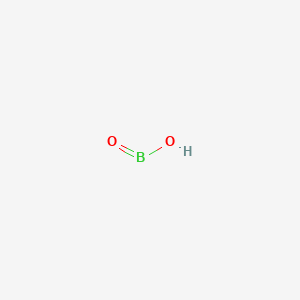

IUPAC Name |

oxoborinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BHO2/c2-1-3/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTPKLINSHNZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-35-3 (Parent) | |

| Record name | Boric acid (HBO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065478 | |

| Record name | Boric acid (HBO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13460-50-9, 13780-71-7 | |

| Record name | Boric acid (HBO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13460-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (HBO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (HBO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boric acid (HBO2) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metaboric Acid: A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of metaboric acid, a versatile inorganic compound with applications in various scientific fields. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its properties, synthesis, characterization, and potential biological relevance.

Chemical and Physical Properties

This compound, with the empirical formula HBO₂, is a dehydrated form of boric acid.[3] It exists in three main polymorphic forms: orthorhombic (α-form), monoclinic (β-form), and cubic (γ-form).[2] The properties of these polymorphs are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 13460-50-9 | [1][2] |

| Molecular Formula | HBO₂ | [1] |

| Molecular Weight | 43.82 g/mol | [1] |

| Appearance | White crystalline solid | [2][3] |

| Solubility | Slightly soluble in water, reverts to boric acid | [2] |

Table 2: Properties of this compound Polymorphs

| Polymorph | Crystal System | Density (g/cm³) | Melting Point (°C) |

| α-Metaboric Acid (HBO₂)₃ | Orthorhombic | 1.784 | 176 |

| β-Metaboric Acid | Monoclinic | 2.045 | 201 |

| γ-Metaboric Acid | Cubic | 2.49 | 236 |

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized through the controlled dehydration of orthoboric acid (H₃BO₃). The specific polymorphic form obtained depends on the heating temperature and conditions.

Objective: To synthesize the different polymorphic forms of this compound.

Materials:

-

Orthoboric acid (H₃BO₃)

-

Drying oven or furnace

-

Beakers

-

Stirring rod

Methodology:

-

Synthesis of α-Metaboric Acid (Orthorhombic):

-

Place a known quantity of orthoboric acid in a beaker.

-

Heat the orthoboric acid in a drying oven at a temperature between 80-100°C.[3]

-

Maintain this temperature until the calculated amount of water has been removed, resulting in the formation of the trimeric form, (HBO₂)₃.

-

-

Synthesis of β-Metaboric Acid (Monoclinic):

-

Heat the α-metaboric acid (trimeric form) in a sealed ampoule to prevent further dehydration.

-

Maintain the temperature between 130-140°C.[3]

-

This process will convert the orthorhombic form to the monoclinic form.

-

-

Synthesis of γ-Metaboric Acid (Cubic):

-

Heat either the α-metaboric acid or β-metaboric acid to a temperature above 140°C.[3]

-

This will yield the cubic form of this compound.

-

Further Dehydration: Heating this compound above approximately 170°C will lead to further dehydration, forming tetraboric acid (H₂B₄O₇).[3]

Purification of Boric Acid Derivatives

Objective: To purify boric acid (and by extension, potentially this compound) through recrystallization.

Materials:

-

Crude boric acid

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Ice bath

Methodology:

-

Dissolve the crude boric acid in a minimal amount of hot distilled water with stirring.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the purified boric acid crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals in a desiccator.

Characterization of this compound Polymorphs

The different polymorphic forms of this compound can be distinguished using various analytical techniques.

Objective: To characterize and differentiate the polymorphic forms of this compound.

Methodologies:

-

X-Ray Diffraction (XRD): Powder XRD is a primary technique for identifying crystalline structures. Each polymorph of this compound will produce a unique diffraction pattern, allowing for their identification and the assessment of sample purity.[4][5]

-

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy can be used to identify the functional groups and vibrational modes present in the different polymorphs. The spectra will show distinct differences corresponding to the variations in their crystal structures.[6]

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting points and phase transition temperatures of the different polymorphs. Thermogravimetric Analysis (TGA) can be used to study the dehydration process of boric acid to this compound and its subsequent decomposition.[7]

Role in Drug Development and Biological Systems

While research on the direct application of this compound in drug development is limited, the broader class of boron-containing compounds, particularly boric acid and boronic acids, has garnered significant interest.[8][9] Boric acid itself is known to be metabolized and eliminated from the body.[8] Given that this compound is a dehydrated form of boric acid, understanding the biological effects of boric acid provides a valuable context.

Recent studies have implicated boric acid in modulating specific signaling pathways, which could have implications for therapeutic development.

SEMA3A/PLXNA1/NRP1 Signaling Pathway

Boric acid has been shown to induce oxidative damage and apoptosis in U251 glioblastoma cells through the SEMA3A/PLXNA1/NRP1 signaling pathway.[10] This pathway is involved in neuronal guidance and has been increasingly recognized for its role in cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Studies have shown that boric acid can modulate this pathway in splenic lymphocytes.[11] The MAPK cascade involves a series of protein kinases that phosphorylate and activate one another.

Conclusion

This compound is a well-defined inorganic compound with distinct polymorphic forms, each possessing unique physical properties. Its synthesis from boric acid is straightforward, and it can be characterized by a variety of standard analytical techniques. While its direct role in drug development is an emerging area of research, the known biological activities of its parent compound, boric acid, suggest that this compound and other boron-containing molecules may hold therapeutic potential. The modulation of key signaling pathways such as the SEMA3A and MAPK pathways by boric acid provides a foundation for future investigations into the pharmacological applications of this compound and its derivatives. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and potential applications of this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 13460-50-9 [amp.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. theijes.com [theijes.com]

- 6. Characterisation of ortho- and meta-boric acids in the vapour phase - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. nishkaresearch.com [nishkaresearch.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 10. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystalline forms of metaboric acid (α, β, γ)

An In-depth Technical Guide to the Crystalline Forms of Metaboric Acid (α, β, γ)

Introduction

This compound (HBO₂) is an inorganic compound representing a dehydrated form of orthoboric acid (H₃BO₃).[1] It is a key intermediate in the thermal decomposition of boric acid to boron trioxide and exists in three primary crystalline polymorphs: α-HBO₂, β-HBO₂, and γ-HBO₂.[1][2][3] These forms are structurally distinct, with their formation being highly dependent on specific dehydration conditions, primarily temperature.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and interconversion pathways of the α, β, and γ crystalline forms of this compound, tailored for researchers and professionals in chemical and materials science.

The three polymorphs of this compound exhibit significant differences in their crystal structure, density, and melting points. These variations arise from the arrangement of boron-oxygen networks and the coordination of the boron atoms. The α-form is composed of discrete trimeric H₃B₃O₆ rings, the β-form features a polymeric structure with both trigonal and tetrahedral boron, and the γ-form consists of a three-dimensional network of BO₄ tetrahedra.[1][4]

A summary of their key quantitative properties is presented below for direct comparison.

Table 1: Quantitative Data of this compound Polymorphs

| Property | α-Metaboric Acid (α-HBO₂) | β-Metaboric Acid (β-HBO₂) | γ-Metaboric Acid (γ-HBO₂) |

| Common Name | Modification III | Modification II | Modification I |

| Crystal System | Orthorhombic[1][2] | Monoclinic[1][2][5] | Cubic[1][2] |

| Space Group | Pbnm[6] | Not specified in search results | P4̅3n[7] |

| Lattice Parameters | a=8.015 Å, b=9.679 Å, c=6.244 Å[6] | Not specified in search results | a=8.886 Å[7] |

| Density | 1.784 g/cm³[3][5] | 2.044 - 2.045 g/cm³[3][4][5] | 2.486 - 2.49 g/cm³[1][3][4] |

| Melting Point | 176 °C[3][5] | 201 °C[3][5] | 236 °C (with decomposition)[1][2][3][5] |

| Boron Coordination | All trigonal[3][8] | One-third tetrahedral, two-thirds trigonal[3][5][8] | All tetrahedral[1][3][4][8] |

| Structural Feature | Boroxine rings linked by H-bonds[1] | Chains of BO₄ tetrahedra & diborate units[1] | 3D network of BO₄ tetrahedra[7] |

Experimental Protocols

The synthesis of each this compound polymorph is achieved through the controlled thermal dehydration of orthoboric acid. The specific temperature, heating duration, and atmospheric conditions are critical for obtaining the desired crystalline phase.

Synthesis Protocols

2.1.1 Synthesis of α-Metaboric Acid (Orthorhombic)

This protocol is based on the gentle heating of orthoboric acid to drive off one molecule of water.

-

Objective: To synthesize the orthorhombic α-form of this compound.

-

Methodology:

-

Place a sample of finely ground orthoboric acid (H₃BO₃) in a shallow, open container or a drying oven with controlled temperature and air circulation.

-

Maintain this temperature for an extended period (several days) until the calculated mass loss corresponding to the removal of one water molecule per H₃BO₃ molecule is achieved.[2]

-

Alternatively, heat at a higher temperature range of 100–130 °C.[1][3]

-

Cool the resulting white, flaky crystalline solid to room temperature in a desiccator to prevent rehydration.

-

Confirm the product identity using Powder X-Ray Diffraction (PXRD).

-

2.1.2 Synthesis of β-Metaboric Acid (Monoclinic)

This protocol involves the phase transition of the α-form to the denser β-form.

-

Objective: To synthesize the monoclinic β-form from the α-form.

-

Methodology:

-

Place a pure sample of previously synthesized α-metaboric acid into a sealed glass ampoule. A sealed environment is crucial to prevent further dehydration to boron trioxide.[5]

-

Heat the sealed ampoule to a temperature between 130-140°C.[5]

-

Maintain this temperature to allow for the solid-state transformation from the orthorhombic to the monoclinic phase.

-

After the conversion is complete, slowly cool the ampoule to room temperature.

-

Characterize the resulting coarsely crystalline solid using PXRD to confirm the formation of the β-phase.

-

2.1.3 Synthesis of γ-Metaboric Acid (Cubic)

This protocol describes the formation of the most stable and dense cubic polymorph at higher temperatures.

-

Objective: To synthesize the cubic γ-form of this compound.

-

Methodology:

-

Take a sample of either α-metaboric acid or β-metaboric acid.

-

Heat the sample in an open or loosely covered container to a temperature above 140°C.[5] A common temperature range for this conversion is 200-250°C, which initially forms a viscous liquid from which the cubic form gradually crystallizes.[3]

-

Maintain the temperature until the phase transformation is complete.

-

Cool the sample slowly to obtain the white, solid cubic γ-HBO₂.

-

Confirm the crystal structure using PXRD.

-

Characterization Protocols

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the specific crystalline polymorph. The sample is exposed to X-rays, and the resulting diffraction pattern is compared against known standards for α, β, and γ-metaboric acid from crystallographic databases (e.g., Crystallography Open Database).

-

Density Measurement: The density of the synthesized polymorphs can be determined using a float-sink method in a mixture of liquids with varying densities (e.g., diiodomethane (B129776) and xylene) at a controlled temperature.[4] This provides a confirmatory test for the identity of the polymorph.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to monitor the dehydration process of boric acid and observe the phase transitions between the this compound forms, as well as their melting and decomposition points.

Phase Transitions and Logical Relationships

The formation of the different crystalline forms of this compound is a temperature-dependent process starting from orthoboric acid. As the temperature increases, a series of dehydration and phase transition events occur, leading sequentially to the α, β, and γ forms before final decomposition to boron trioxide (B₂O₃).[9][10] The β-form is typically obtained by heating the α-form in a sealed system to prevent further water loss.[5] Heating either the α or β form above 140°C will yield the γ-form.[5]

The logical workflow of these transformations is visualized in the diagram below.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 13460-50-9 [chemicalbook.com]

- 3. chemcess.com [chemcess.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound-orthorhombic form | B3H3O6 | CID 139036583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Boric acid heated to red hot gives [infinitylearn.com]

- 10. shaalaa.com [shaalaa.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Metaboric Acid from Boric Acid

Abstract

This compound (HBO₂), a dehydrated form of boric acid (H₃BO₃), is a significant compound with applications in various fields, including catalysis, glass manufacturing, and as a flame retardant.[1] Its synthesis is primarily achieved through the controlled thermal dehydration of boric acid. This process is not straightforward, as it yields different polymorphic forms of this compound depending on the specific temperature and reaction conditions.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound from boric acid, detailing the reaction pathways, experimental protocols, and quantitative data for the different polymorphs.

Thermal Decomposition Pathway

The synthesis of this compound is the first step in the multi-stage thermal decomposition of orthoboric acid (H₃BO₃). When heated, boric acid loses water molecules in a stepwise manner, forming this compound, then tetraboric acid (also known as pyroboric acid), and finally boron trioxide.[3][4][5]

The overall dehydration process can be summarized as follows:

-

Formation of this compound: At temperatures around 100-170°C, boric acid loses one molecule of water to form this compound.[1][6]

-

B(OH)₃ → HBO₂ + H₂O[3]

-

-

Formation of Tetraboric Acid: Upon further heating, typically above 170°C, this compound undergoes further dehydration to yield tetraboric acid.[2][3][7]

-

4 HBO₂ → H₂B₄O₇ + H₂O[3]

-

-

Formation of Boron Trioxide: At higher temperatures, tetraboric acid decomposes to boron trioxide.[3][4]

-

H₂B₄O₇ → 2 B₂O₃ + H₂O[3]

-

Caption: Stepwise dehydration of boric acid upon heating.

Polymorphism of this compound

This compound exists in three primary polymorphic forms: α, β, and γ. The formation of each specific polymorph is highly dependent on the temperature at which the dehydration of boric acid is carried out.[1][8]

-

α-Metaboric Acid (Orthorhombic): This form is produced by heating boric acid at temperatures between 80°C and 130°C.[1][2] Its structure consists of trimeric H₃B₃O₆ molecules with a six-membered ring of alternating boron and oxygen atoms, linked by hydrogen bonds.[1][2] The chemical equation for the formation of the trimer is:

-

3 B(OH)₃ → (BOH)₃O₃ + 3 H₂O[2]

-

-

β-Metaboric Acid (Monoclinic): This polymorph is obtained by heating the α-form at 130-140°C in a sealed container to prevent further dehydration.[2] It has a polymeric structure with interconnected rings where one-third of the boron atoms are in a tetrahedral configuration.[2][9]

-

γ-Metaboric Acid (Cubic): Heating either the α or β form above 140-150°C results in the cubic γ-form.[1][2] This structure is noted for having all its boron atoms in a tetrahedral configuration.[1] It is a white solid that melts at approximately 236°C with decomposition.[1][8]

Caption: Temperature-dependent synthesis of this compound polymorphs.

Experimental Protocols

The synthesis of this compound is typically achieved through controlled heating of boric acid. Below are detailed methodologies derived from cited literature.

Protocol 1: Synthesis of α-Metaboric Acid

This protocol is adapted from procedures for preparing the orthorhombic α-form.[8]

-

Preparation: Place a known quantity of boric acid (H₃BO₃) powder into a shallow, heat-resistant dish to create a thin layer.

-

Heating: Place the dish in a laboratory oven or a furnace with a dry air stream.

-

Temperature Control: Heat the sample at a constant temperature between 80-100°C.

-

Duration: Maintain the temperature for several days, or until the calculated mass of water has been removed (a mass loss of 29.1% from the initial boric acid mass).

-

Alternative: For a faster procedure, heat boric acid at 120°C for 4 hours.[8][10]

-

Cooling & Storage: Cool the resulting white crystalline solid in a desiccator to prevent rehydration.

Protocol 2: Synthesis of β-Metaboric Acid

This protocol describes the conversion of the α-form to the β-form.[2]

-

Starting Material: Use previously synthesized α-metaboric acid.

-

Setup: Place the α-metaboric acid into a sealed glass ampoule to prevent the escape of water vapor, which would lead to further dehydration into the γ-form or boron trioxide.

-

Heating: Heat the sealed ampoule in an oven at a temperature between 130-140°C.

-

Transformation: The orthorhombic α-form will convert to the monoclinic β-form under these conditions.

-

Cooling: Allow the ampoule to cool to room temperature before opening.

Protocol 3: Thermogravimetric Analysis (TGA) of Boric Acid Decomposition

This protocol outlines a typical TGA experiment to study the kinetics of boric acid dehydration.[11]

-

Sample Preparation: Use a small, precisely weighed sample of boric acid (e.g., 20 mg) with a known particle size range (e.g., 0.12-0.5 mm).

-

Apparatus: Utilize a simultaneous thermogravimetric analyzer (TGA/DTA).

-

Crucible: Place the sample in a platinum crucible.

-

Atmosphere: Conduct the experiment under a flowing inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 25 mL/min) to remove the evolved water.

-

Heating Program: Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 3 K/min or 10 K/min).[11][12]

-

Data Acquisition: Record the mass loss as a function of temperature and time to determine the decomposition steps and calculate kinetic parameters.

Caption: Workflow for the thermal synthesis of this compound.

Quantitative Data

The synthesis and characterization of this compound polymorphs are supported by precise quantitative data.

Table 1: Physical and Chemical Properties of this compound Polymorphs

| Property | α-Metaboric Acid | β-Metaboric Acid | γ-Metaboric Acid |

| Formula | H₃B₃O₆ (Trimer)[2] | (HBO₂)ₙ (Polymer)[2] | (HBO₂)ₙ (Polymer)[1] |

| Crystal System | Orthorhombic[1][2] | Monoclinic[1][2] | Cubic[1][2] |

| Molar Mass | 131.45 g·mol⁻¹[2] | 43.82 g·mol⁻¹ (empirical) | 43.82 g·mol⁻¹ (empirical) |

| Appearance | White solid[2] | White solid | White, colorless solid[1] |

| Density | 1.784 g/cm³[2] | 2.045 g/cm³[2] | 2.49 g/cm³[1][8] |

| Melting Point | 176 °C[2] | 201 °C[2] | ~236 °C (decomposes)[1][8] |

| Solubility in Water | Slightly soluble, reverts to boric acid[1] | Slightly soluble | Slightly soluble[1][8] |

Table 2: Summary of Synthesis Conditions for this compound Polymorphs

| Target Polymorph | Starting Material | Temperature Range (°C) | Duration | Key Conditions |

| α-Metaboric Acid | Boric Acid | 80 - 100[2][8] | Several days[8] | Oven or dry air stream[8] |

| α-Metaboric Acid | Boric Acid | 120[8][10] | 4 hours[8][10] | Oven heating[8][10] |

| β-Metaboric Acid | α-Metaboric Acid | 130 - 140[2] | Not specified | Sealed ampoule[2] |

| γ-Metaboric Acid | α or β-Metaboric Acid | > 140 - 150[1][2] | Not specified | Continued heating[2] |

Table 3: Kinetic Parameters for Boric Acid Decomposition (TGA)

Kinetic analysis of TGA data reveals that the decomposition occurs in distinct steps, often modeled as a first-order reaction.[11][13]

| Method | Decomposition Step | Activation Energy (Ea) | Frequency Factor (A) | Reference |

| Coats-Redfern | Region I | 79.85 kJ·mol⁻¹ | 3.82 x 10⁴ min⁻¹ | [11][13] |

| Coats-Redfern | Region II | 4.79 kJ·mol⁻¹ | 4.045 x 10⁻⁵ min⁻¹ | [11][13] |

| Simultaneous Thermal Analysis | Region I | 132.2 kJ/mol | 1.89 × 10¹⁵ s⁻¹ | [14] |

Note: Region I generally corresponds to the formation of this compound, while Region II involves further decomposition.

Conclusion

The synthesis of this compound from boric acid is a thermally driven dehydration process that is highly sensitive to temperature, resulting in three distinct polymorphs (α, β, and γ). The orthorhombic α-form is the initial product at lower temperatures (80-130°C), which can be converted to the monoclinic β-form and the cubic γ-form with subsequent heating at higher temperatures. Understanding the specific conditions required for the formation of each polymorph is critical for controlling the final product's physical and chemical properties. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the synthesis and application of this versatile boron compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Boric acid - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. scribd.com [scribd.com]

- 6. Boric Acid: Synthesis, Structure, Reaction & Properties - Chemistry - Aakash | AESL [aakash.ac.in]

- 7. Explain what happens when boric acid is heated. - askIITians [askiitians.com]

- 8. This compound | 13460-50-9 [chemicalbook.com]

- 9. [PDF] The crystal structure of monoclinic this compound | Semantic Scholar [semanticscholar.org]

- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. kiche.or.kr [kiche.or.kr]

- 12. Optimum pyrolysis conditions to prepare the most crystalline boron carbide powder from boric acid–mannitol complex ester - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

An In-depth Technical Guide to the Molecular Structure of Metaboric Acid Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaboric acid (HBO₂) is an inorganic compound that exists as a family of polymorphs, each with a distinct molecular structure and crystal packing. These structural variations arise from different arrangements of boron-oxygen rings and chains, leading to diverse physicochemical properties. Understanding the specific molecular architecture of each polymorph is crucial for applications in materials science, catalysis, and pharmaceutical formulations where control over solid-state properties is paramount. This guide provides a comprehensive overview of the known polymorphs of this compound, detailing their molecular structures, experimental characterization, and synthetic protocols.

Polymorphs of this compound: A Comparative Overview

This compound is known to exist in at least four distinct polymorphic forms: orthorhombic (α-HBO₂ or HBO₂-III), monoclinic (β-HBO₂ or HBO₂-II), cubic (γ-HBO₂ or HBO₂-I), and a more recently discovered orthorhombic δ-HBO₂. The formation of each polymorph is primarily dependent on the temperature at which its precursor, orthoboric acid (H₃BO₃), is dehydrated.

Data Presentation: Crystallographic and Structural Parameters

The following tables summarize the key crystallographic and structural data for the known polymorphs of this compound, facilitating a clear comparison of their properties.

Table 1: Crystallographic Data of this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-HBO₂ | Orthorhombic | Pbnm | 8.015 | 9.679 | 6.244 | 90 | 90 | 90 | 12 |

| β-HBO₂ | Monoclinic | P2₁/a | 7.122 | 8.842 | 6.771 | 90 | 93.26 | 90 | 12 |

| γ-HBO₂ | Cubic | P4₃n | 8.886 | 8.886 | 8.886 | 90 | 90 | 90 | 24 |

| δ-HBO₂ | Orthorhombic | Pnma | 14.7578 | 9.3973 | 3.6352 | 90 | 90 | 90 | 12 |

Table 2: Key Structural Features and Bond Details of this compound Polymorphs

| Polymorph | Core Structural Motif | Boron Coordination | Key Bond Lengths (Å) |

| α-HBO₂ | Trimeric B₃O₃(OH)₃ rings | Trigonal | B-O (ring): ~1.37, B-OH: ~1.37 |

| β-HBO₂ | Endless zigzag chains of [B₃O₄(OH)(OH₂)] | 2/3 Trigonal, 1/3 Tetrahedral | B-O (tetrahedral): ~1.47, B-O (trigonal): ~1.36 |

| γ-HBO₂ | 3D network of BO₄ tetrahedra | Tetrahedral | B-O: 1.436, 1.465, 1.482, 1.505 |

| δ-HBO₂ | Flat six-membered B₃O₃(OH)₃ rings forming chains | Trigonal | Not explicitly found in search results |

Molecular Structures and Transformation Pathways

The polymorphs of this compound are interconvertible through thermal treatment. The general transformation pathway proceeds from the lower temperature forms to the higher temperature forms.

Experimental Protocols

Synthesis of this compound Polymorphs

The synthesis of this compound polymorphs is achieved through the controlled thermal dehydration of orthoboric acid (H₃BO₃).

1. Synthesis of α-Metaboric Acid (α-HBO₂):

-

Apparatus: Drying oven, porcelain dish.

-

Procedure:

-

Place a thin layer of finely ground orthoboric acid in a porcelain dish.

-

Heat the sample in a drying oven at a constant temperature between 80 °C and 100 °C.[1]

-

Maintain the temperature for several hours to days until the calculated mass loss corresponding to the formation of HBO₂ is achieved.

-

Cool the sample in a desiccator to prevent rehydration.

-

2. Synthesis of β-Metaboric Acid (β-HBO₂):

-

Apparatus: Furnace, sealed ampoule (e.g., quartz).

-

Procedure:

-

Place a sample of α-HBO₂ in a quartz ampoule.

-

Evacuate and seal the ampoule to prevent further dehydration.

-

Heat the ampoule in a furnace to a temperature between 130 °C and 140 °C.[1]

-

Hold at this temperature for a sufficient time to allow for the phase transition.

-

Cool the ampoule slowly to room temperature.

-

3. Synthesis of γ-Metaboric Acid (γ-HBO₂):

-

Apparatus: Furnace.

-

Procedure:

-

Heat a sample of either α-HBO₂ or β-HBO₂ in an open container.

-

Raise the temperature to above 140 °C.[1]

-

Maintain this temperature until the transformation to the cubic phase is complete, which can be monitored by in-situ X-ray diffraction.

-

Cool the sample to room temperature.

-

Characterization by X-Ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for identifying and distinguishing between the polymorphs of this compound.

-

Sample Preparation:

-

Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

-

Mount the powder on a low-background sample holder (e.g., zero-diffraction silicon plate).

-

-

Instrumentation and Data Collection:

-

A laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Operate the X-ray generator at standard conditions (e.g., 40 kV and 40 mA).

-

Collect the diffraction data over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

For in-situ studies of phase transformations, a high-temperature stage is required.

-

-

Data Analysis:

-

Identify the peak positions (2θ) and intensities from the collected diffractogram.

-

Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD PDF) or simulated patterns from known crystal structures to identify the polymorph(s) present.

-

Perform Rietveld refinement for quantitative phase analysis and to refine lattice parameters.

-

Characterization by Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides complementary information on the local molecular environment and bonding within the different polymorphs.

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Record the spectrum in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Interpretation: Analyze the positions and shapes of the O-H stretching and bending bands, as well as the B-O stretching and bending modes, to distinguish between the polymorphs. The presence of distinct B-O vibrations related to trigonal and tetrahedral boron coordination is particularly informative.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a capillary tube.

-

Data Collection: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). Collect the scattered light over a Raman shift range relevant for borates (e.g., 100-3800 cm⁻¹).

-

Interpretation: The Raman spectra can differentiate the polymorphs based on the characteristic B-O ring breathing modes and other lattice vibrations.

-

Conclusion

The polymorphic landscape of this compound is rich and offers a clear example of how subtle changes in synthesis conditions can lead to significant variations in crystal structure. This guide has provided a detailed summary of the molecular structures of the α, β, γ, and δ polymorphs, along with the necessary experimental protocols for their synthesis and characterization. For researchers in materials science and pharmaceutical development, a thorough understanding and control of these polymorphic forms are essential for harnessing their unique properties in various applications.

References

A Technical Guide to the Solubility of Metaboric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of metaboric acid in organic solvents. Due to a notable scarcity of quantitative solubility data for this compound in publicly accessible literature, this document collates available qualitative information. Furthermore, to provide valuable comparative insights for researchers, this guide presents extensive quantitative solubility data for boric acid, its parent compound, in a variety of common organic solvents. Detailed experimental protocols for determining solid-liquid solubility are also provided, alongside a visual representation of a typical experimental workflow, to assist in the design and execution of laboratory procedures. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research who are working with or considering the use of this compound.

Introduction to this compound

This compound (HBO₂) is a derivative of boric acid (H₃BO₃) formed through its dehydration. It exists in three primary crystalline forms, each with distinct structural properties:

-

Orthorhombic (α-form): The most common form, stable at lower temperatures.

-

Monoclinic (β-form): A denser form obtained by heating the orthorhombic form.

-

Cubic (γ-form): The most stable form at higher temperatures.

The specific crystalline form of this compound can influence its physical properties, including solubility. In aqueous solutions, this compound tends to revert to boric acid.[1] Its applications are found in various fields, including as a precursor in the synthesis of other boron compounds and in the preparation of specialized glasses and ceramics. In the context of drug development, boron-containing compounds, particularly boronic acids, have gained significant interest as pharmacophores.

Solubility of this compound: A Qualitative Overview

Direct quantitative solubility data for this compound in organic solvents is exceptionally limited in scientific literature. General observations indicate that this compound is slightly soluble in water.[2][3] Its solubility in organic solvents is not well-documented quantitatively. However, based on its chemical structure and the behavior of the closely related boric acid, it is anticipated to exhibit some solubility in polar protic and polar aprotic solvents, particularly those capable of hydrogen bonding.

Quantitative Solubility of Boric Acid in Organic Solvents

Given the lack of specific data for this compound, the solubility of its parent compound, boric acid, is presented here as a proxy. This data provides a foundational understanding of how a simple boron-containing acid interacts with various organic solvents. The following tables summarize the quantitative solubility of boric acid in a range of common organic solvents.

Table 1: Solubility of Boric Acid in Alcohols

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Methanol | 20 | 20.68 |

| Ethanol | 25 | 9.44[1] |

| n-Propanol | 25 | 7.18 |

| Isopropyl Alcohol | 25 | 5.94 |

| n-Butanol | 25 | 4.28 |

| Isobutyl Alcohol | 25 | 5.26 |

| Isoamyl Alcohol | 25 | 4.31 |

Table 2: Solubility of Boric Acid in Ketones and Esters

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Acetone | 25 | 0.6[1] |

| Methyl Ethyl Ketone | 20 | 0.7 |

| Methyl Butyl Ketone | 20 | 0.23 |

| Ethyl Acetate | 25 | 1.5[1] |

Table 3: Solubility of Boric Acid in Other Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Ethylene Glycol | 25 | 18.5[1] |

| Glycerol (99%) | 20 | 18.2 |

| Pyridine | - | Moderately Soluble[4] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound in a liquid solvent is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two commonly employed techniques.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

-

Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial or flask). The vessel is equipped with a magnetic stirrer.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The agitation speed should be sufficient to keep the solid suspended without causing excessive aeration.

-

Phase Separation: After the equilibration period, agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid particles.

-

Analysis: The concentration of the solute in the filtered aliquot is determined using a suitable analytical technique. For this compound, this could involve:

-

Titration: Titration with a standardized base in the presence of a polyol (e.g., mannitol (B672) or glycerol) to enhance the acidity of the boric acid formed upon dissolution.

-

Spectrophotometry: If a suitable chromophore is present or can be derivatized.

-

Gravimetric Analysis: Evaporation of the solvent and weighing the residual solid.

-

-

Data Reporting: The solubility is typically reported in units of g/100 g of solvent, g/L of solution, or as a mole fraction.

Caption: Workflow for the Isothermal Shake-Flask Method.

Dynamic (Synthetic) Method

The dynamic, or synthetic, method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known composition.

Protocol:

-

Sample Preparation: A precise amount of this compound and the organic solvent are weighed into a jacketed glass vessel to create a mixture of a known mole fraction.

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being continuously stirred to maintain homogeneity.

-

Dissolution Point Determination: The temperature at which the last solid particles visually disappear is recorded as the dissolution temperature for that specific composition. This can be determined by:

-

Visual Observation: Direct observation of the disappearance of the solid phase.

-

Instrumental Detection: Using a turbidity sensor or a laser-based system that detects the change in light transmission as the solution becomes clear.

-

-

Data Collection: The experiment is repeated for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Caption: Logical Flow of the Dynamic Solubility Method.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As a polar inorganic acid, this compound is expected to be more soluble in polar solvents. The "like dissolves like" principle suggests that solvents with higher polarity and the ability to form hydrogen bonds will be more effective.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.

-

Crystalline Form (Polymorphism): The different crystalline forms (α, β, γ) of this compound may exhibit different solubilities due to variations in their crystal lattice energies. The most stable polymorph will generally have the lowest solubility.

-

Presence of Impurities: The presence of water or other impurities in the solvent or the this compound sample can affect the measured solubility.

Conclusion

While there is a significant gap in the literature regarding the quantitative solubility of this compound in organic solvents, this guide provides a foundational understanding for researchers. The qualitative information on this compound, coupled with the extensive quantitative data for its parent compound, boric acid, offers a valuable starting point for solvent selection and experimental design. The detailed experimental protocols and workflow diagrams presented herein are intended to facilitate the accurate and reproducible determination of solubility data for this compound and other boron-containing compounds, thereby supporting ongoing research and development in chemistry and drug discovery. It is recommended that researchers undertaking work with this compound perform their own solubility determinations for the specific solvent systems and conditions relevant to their applications.

References

An In-Depth Technical Guide to the Thermal Decomposition of Metaboric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaboric acid (HBO₂), a dehydration product of boric acid (H₃BO₃), is a fascinating inorganic compound with a rich thermal decomposition profile. It exists in several polymorphic forms, each exhibiting distinct physical and chemical properties. Understanding the thermal behavior of this compound is crucial for various applications, including the synthesis of specialized glasses, ceramics, and as a reagent in organic chemistry. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the transformation pathways, associated energy changes, and the experimental protocols used for its characterization.

The Polymorphic Landscape of this compound

This compound primarily exists in three polymorphic forms: α-HBO₂, β-HBO₂, and γ-HBO₂. The formation of these polymorphs is temperature-dependent.

-

α-Metaboric acid (orthorhombic) : This form is typically produced by heating boric acid at temperatures below 130°C.[1] It consists of trimeric B₃O₃(OH)₃ rings.

-

β-Metaboric acid (monoclinic) : Heating the α-form between 130°C and 150°C leads to the formation of the β-polymorph.[1]

-

γ-Metaboric acid (cubic) : The γ-form is the most stable polymorph and is obtained by heating the β-form above 150°C.[1]

Further heating of any of the this compound polymorphs results in the formation of tetraboric acid (H₂B₄O₇) as an intermediate, which then decomposes to boron trioxide (B₂O₃).[2]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process. The following diagram illustrates the logical progression of this decomposition, starting from boric acid.

Quantitative Data

The thermal decomposition of this compound involves distinct energy changes and mass losses at each stage. The following tables summarize the key quantitative data associated with these transformations.

Table 1: Transition Temperatures and Enthalpies of this compound Polymorphs

| Transition | Onset Temperature (°C) | Enthalpy of Transition (kcal/mol) |

| α-HBO₂ → β-HBO₂ | ~130-150 | 2.33 ± 0.23 |

| β-HBO₂ → γ-HBO₂ | >150 | 1.30 ± 0.05 |

| α-HBO₂ → γ-HBO₂ | - | 3.63 ± 0.24 |

Data sourced from NIST Technical Series Publications.

Table 2: Theoretical Mass Loss at Each Decomposition Stage

| Decomposition Step | Chemical Equation | Theoretical Mass Loss (%) |

| Boric Acid → this compound | H₃BO₃ → HBO₂ + H₂O | 29.12% |

| This compound → Boron Trioxide | 2HBO₂ → B₂O₃ + H₂O | 20.54% |

| Overall Decomposition | 2H₃BO₃ → B₂O₃ + 3H₂O | 43.67% |

Table 3: Kinetic Parameters for the Thermal Decomposition of Boric Acid

A study on the thermal decomposition of boric acid, which precedes the decomposition of this compound, provides the following kinetic parameters for a two-step process.

| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (min⁻¹) |

| Region I (H₃BO₃ → HBO₂) | 79.85 | 3.82 x 10⁴ |

| Region II (HBO₂ → B₂O₃) | 4.79 | 4.045 x 10⁻⁵ |

Data from Sevim et al. (2006), determined by the Coats-Redfern method.[3]

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. Detailed experimental protocols are essential for obtaining reproducible and accurate data.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to quantify mass loss and heat flow associated with thermal transitions.

Objective: To determine the decomposition temperatures, mass loss percentages, and enthalpies of transition and decomposition of this compound polymorphs.

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound polymorph into an inert crucible (e.g., alumina (B75360) or platinum).

-

Use a microbalance for precise measurements.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA-DSC analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Program the instrument with a linear heating rate, typically 10°C/min, from room temperature to approximately 600°C.

-

-

Data Acquisition:

-

Initiate the temperature program and record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Determine the onset and end temperatures of each mass loss step. Calculate the percentage of mass loss for each step.

-

DSC Curve: Identify endothermic and exothermic peaks. The peak temperature indicates the transition temperature. Integrate the area under the peaks to determine the enthalpy of transition or reaction.

-

X-ray Diffraction (XRD)

XRD is essential for identifying the crystalline phases of this compound and its decomposition products.

Objective: To identify the polymorphic form of this compound before and after thermal treatment and to characterize the final decomposition product.

Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source is commonly used.

Methodology:

-

Sample Preparation:

-

Grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.

-

-

Instrument Setup:

-

Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA for a Cu source).

-

Define the scanning range for 2θ, typically from 10° to 80°, with a step size of 0.02° and a scan speed of 2°/min.

-

-

Data Acquisition:

-

Perform the XRD scan and collect the diffraction pattern.

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present. The unique peak positions and intensities serve as a "fingerprint" for each polymorph.

-

Conclusion

The thermal decomposition of this compound is a complex process involving multiple polymorphic transformations and dehydration steps. A thorough understanding of this process, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and scientists working with boron-containing compounds. This guide provides a foundational understanding and practical framework for investigating the thermal behavior of this compound, enabling better control over material synthesis and processing. Further research into the specific kinetics of the polymorphic transitions would provide a more complete picture of this intricate system.

References

An In-depth Technical Guide to the History, Discovery, and Properties of Metaboric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaboric acid (HBO₂), a dehydration product of boric acid, exists in several polymorphic forms, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the history, discovery, and synthesis of this compound, with a focus on its various crystalline structures. Detailed experimental protocols for the preparation of its primary polymorphs—orthorhombic (α), monoclinic (β), and cubic (γ)—are presented. Furthermore, this document summarizes key quantitative data and explores the emerging understanding of the biological activities of boron-containing compounds, including the potential signaling pathways implicated in their effects.

Introduction

This compound is an inorganic compound that represents an intermediate in the thermal dehydration of orthoboric acid (H₃BO₃) to boric oxide (B₂O₃).[1] Its existence in multiple crystalline forms, known as polymorphs, has been a subject of scientific investigation. These polymorphs, primarily the orthorhombic (α-HBO₂), monoclinic (β-HBO₂), and cubic (γ-HBO₂) forms, exhibit different structural arrangements and, consequently, distinct physical properties.[2][3] Understanding the synthesis and characteristics of these polymorphs is crucial for their application in various fields, from materials science to potentially in the life sciences. This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.

History and Discovery

The history of this compound is intrinsically linked to the discovery and study of its precursor, boric acid.

-

1702: Wilhelm Homberg first prepared boric acid, which he called "sal sedativum Hombergi" (sedative salt of Homberg), by reacting borax (B76245) with mineral acids.[4]

-

Late 18th Century: The natural occurrence of boric acid was identified in Tuscan lagoons.

-

Dehydration Studies: Subsequent investigations into the properties of boric acid upon heating led to the identification of its dehydration products. It was observed that upon gentle heating, boric acid loses water to form this compound before further decomposing to tetraboric acid and finally boric oxide at higher temperatures.[4]

The systematic characterization of the different crystalline forms of this compound occurred over a longer period as analytical techniques such as X-ray crystallography became available, allowing for the elucidation of their distinct structures.

Synthesis of this compound Polymorphs

The synthesis of the different polymorphs of this compound is primarily achieved through the controlled thermal dehydration of orthoboric acid. The specific crystalline form obtained is highly dependent on the temperature and other experimental conditions.

Experimental Protocols

3.1.1. Synthesis of Orthorhombic this compound (α-HBO₂)

This protocol describes the preparation of the trimeric orthorhombic form of this compound.[3]

-

Materials: Orthoboric acid (H₃BO₃), crystalline powder.

-

Apparatus: Drying oven, shallow glass or porcelain dishes.

-

Procedure:

-

Spread a thin layer of orthoboric acid powder in a shallow dish.

-

Place the dish in a preheated oven at a temperature between 80-100°C.[3]

-

Heat the sample for a prolonged period (e.g., 24-48 hours) to ensure the complete loss of one molecule of water per molecule of boric acid.

-

The progress of the dehydration can be monitored by periodically weighing the sample until a constant weight corresponding to the formation of HBO₂ is achieved.

-

Cool the resulting white, flaky crystals of orthorhombic this compound in a desiccator to prevent rehydration.

-

3.1.2. Synthesis of Monoclinic this compound (β-HBO₂)

This protocol outlines the conversion of the orthorhombic form to the monoclinic form.[3]

-

Materials: Orthorhombic this compound (α-HBO₂).

-

Apparatus: Sealed ampoule or a reaction vessel that can be sealed, heating mantle or oven.

-

Procedure:

-

Place the previously synthesized orthorhombic this compound into a sealable ampoule.

-

Seal the ampoule to prevent further dehydration.

-

Heat the sealed ampoule to a temperature between 130-140°C.[3]

-

Maintain this temperature for several hours to allow for the solid-state transformation to the monoclinic form.

-

Cool the ampoule slowly to room temperature. The resulting product will be the more dense, coarsely crystalline monoclinic this compound.

-

3.1.3. Synthesis of Cubic this compound (γ-HBO₂)

This protocol describes the formation of the most stable cubic form of this compound.[3]

-

Materials: Orthorhombic (α-HBO₂) or monoclinic (β-HBO₂) this compound.

-

Apparatus: High-temperature oven or furnace.

-

Procedure:

-

Place the orthorhombic or monoclinic form of this compound in a suitable crucible.

-

Heat the sample to a temperature above 140°C.[3]

-

Maintain this temperature for a sufficient duration to ensure complete conversion to the cubic form.

-

Cool the sample. The resulting white solid is the cubic polymorph of this compound.

-

Quantitative Data

The different polymorphs of this compound possess distinct physical properties, which are summarized in the table below.

| Property | Orthorhombic (α-HBO₂) | Monoclinic (β-HBO₂) | Cubic (γ-HBO₂) |

| Molecular Formula | (HBO₂)₃ | (HBO₂)ₙ | (HBO₂)ₙ |

| Molar Mass ( g/mol ) | 131.45 | 43.82 (monomer) | 43.82 (monomer) |

| Appearance | White, flaky crystals | Coarsely crystalline solid | White solid |

| Density (g/cm³) | 1.784 | 2.045 | 2.49 |

| Melting Point (°C) | 176 | 201 | 236 (decomposes) |

| Crystal System | Orthorhombic | Monoclinic | Cubic |

Experimental Workflows and Logical Relationships

The synthesis of this compound polymorphs follows a clear temperature-dependent pathway from orthoboric acid. This relationship can be visualized as a workflow.

Caption: Temperature-dependent synthesis of this compound polymorphs.

Biological Activity and Signaling Pathways

While much of the research on the biological effects of boron compounds has focused on boric acid and boronic acids, there is emerging evidence that metaborates also possess biological activity. Boric acid has been shown to induce apoptosis in cancer cells and influence immune responses through various signaling pathways.

A study comparing boric acid and potassium metaborate (B1245444) in a wound model infected with methicillin-resistant Staphylococcus aureus (MRSA) found that potassium metaborate was more effective and exhibited lower toxicity to fibroblast cells.[5][6] It also more effectively decreased pro-oxidant species and increased antioxidant status.[5][6]

6.1. Potential Signaling Pathways

Based on studies of boric acid, the following signaling pathways may be relevant to the biological effects of this compound, although further research is needed to confirm direct involvement.

6.1.1. Apoptosis Signaling Pathway in Cancer Cells

Boric acid has been demonstrated to induce apoptosis in glioblastoma and endometrial adenocarcinoma cells.[7][8][9] This process is thought to be mediated, at least in part, through the SEMA3A/PLXNA1/NRP1 signaling pathway and by modulating the expression of key apoptosis-related proteins.[7][8][9]

References

- 1. The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Boric acid - Wikipedia [en.wikipedia.org]

- 5. Effects of boric acid and potassium metaborate on cytokine levels and redox stress parameters in a wound model infected with methicillin‑resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Metaboric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data for metaboric acid. It details the vibrational characteristics of its various polymorphic forms, offers in-depth experimental protocols for spectral acquisition, and presents a logical workflow for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of boron-containing compounds.

Introduction to this compound and its Polymorphs

This compound (HBO₂) is a solid, colorless compound that exists in several polymorphic forms, each with a distinct crystal structure. These forms are typically produced through the controlled dehydration of orthoboric acid (H₃BO₃). The most common polymorphs are:

-

α-metaboric acid (orthorhombic): A trimeric form with the molecular formula (HBO₂)₃ or H₃B₃O₆. It is obtained by heating orthoboric acid at approximately 80-100 °C.[1]

-

β-metaboric acid (monoclinic): A polymeric form produced by heating the α-form between 130-140 °C in a sealed environment to prevent further dehydration.[1]

-

γ-metaboric acid (cubic): A white, solid form obtained by heating either the α or β form above 140 °C.[1]

The distinct structural arrangements of these polymorphs give rise to unique vibrational spectra, making IR and Raman spectroscopy powerful tools for their characterization.

Spectroscopic Data of this compound

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of its constituent chemical bonds, primarily B-O, O-H, and B-O-H.

Infrared (IR) Spectroscopy Data

The following table summarizes the key infrared absorption bands observed for the different polymorphs of this compound. The data is compiled from various spectroscopic studies.

| Vibrational Mode | α-Metaboric Acid (cm⁻¹) (Orthorhombic) | β-Metaboric Acid (cm⁻¹) (Monoclinic) | γ-Metaboric Acid (cm⁻¹) (Cubic) |

| O-H stretch | ~3250 (broad) | ~3300-3500 | - |

| B-O stretch (ring) | ~1400 (very strong) | ~1350-1450 | ~1300-1500 |

| B-O-H in-plane bend | ~1200 (medium) | ~1150-1250 | - |

| B-O stretch (exocyclic) | ~800 (strong) | ~800-900 | - |

| O-B-O bend | ~650 (weak) | ~600-700 | ~600-700 |

| O-H out-of-plane bend | ~540 (medium) | - | - |

Note: The exact positions and intensities of the peaks can vary depending on the experimental conditions and the specific crystalline form.

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to IR spectroscopy. The table below presents the characteristic Raman shifts for the polymorphs of this compound.

| Vibrational Mode | α-Metaboric Acid (cm⁻¹) (Orthorhombic) | β-Metaboric Acid (cm⁻¹) (Monoclinic) | γ-Metaboric Acid (cm⁻¹) (Cubic) |

| O-H stretch | ~3250 | ~3300-3500 | - |

| B-O stretch (ring) | ~808 (strong) | ~800-820 | - |

| Ring breathing | ~596 (strong) | ~590-610 | - |

| B-O-H in-plane bend | ~1200 | ~1150-1250 | - |

| B-O out-of-plane bend | ~495 | ~490-510 | - |

Note: Strong fluorescence can sometimes interfere with the acquisition of Raman spectra for this compound.[2] Recrystallization of the starting boric acid can help in reducing this fluorescence.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound polymorphs and the acquisition of their IR and Raman spectra.

Synthesis of this compound Polymorphs

Objective: To synthesize the α, β, and γ polymorphs of this compound from orthoboric acid.

Materials:

-

Orthoboric acid (H₃BO₃)

-

Oven or furnace with temperature control

-

Sealed ampoule (for β-metaboric acid synthesis)

-

Mortar and pestle

Procedure:

-

α-Metaboric Acid (Orthorhombic):

-

Place a sample of orthoboric acid in a shallow dish.

-

Heat the sample in an oven at a temperature between 80-100 °C.[1] Water will be lost during this process.

-

Continue heating until a constant weight is achieved, indicating the complete conversion to α-metaboric acid.

-

-

β-Metaboric Acid (Monoclinic):

-

Place the synthesized α-metaboric acid in a sealed ampoule to prevent further dehydration.

-

Heat the ampoule in an oven at a temperature between 130-140 °C.[1]

-

-

γ-Metaboric Acid (Cubic):

-

Heat either α-metaboric acid or β-metaboric acid in an open container to a temperature above 140 °C.[1]

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of solid this compound.

Instrumentation:

-

FT-IR spectrometer

-

Sample holder (e.g., for KBr pellets or ATR)

-

Hydraulic press (for KBr pellets)

-

Agate mortar and pestle

Procedure using KBr Pellet Technique:

-

Sample Preparation:

-

Thoroughly dry potassium bromide (KBr) powder to remove any absorbed water.

-

Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogeneous.

-

Transfer the mixture to a die for a hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Alternative Procedure using Attenuated Total Reflectance (ATR):

-

Sample Preparation:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum of solid this compound.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm)

-

Microscope for sample focusing

-

Sample slide or holder

Procedure:

-

Sample Preparation:

-

Data Acquisition:

-

Place the sample slide on the microscope stage of the Raman spectrometer.

-

Focus the laser onto the sample surface.

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. It is crucial to start with low laser power to avoid sample degradation or fluorescence saturation.

-

Acquire the Raman spectrum over the desired Raman shift range.

-

If fluorescence is a major issue, consider using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) if available. As noted earlier, sample purity is also a key factor in minimizing fluorescence.[2]

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow from the precursor material to the spectroscopic analysis of the different this compound polymorphs.

Caption: Workflow for synthesis and spectroscopic characterization of this compound polymorphs.

References

An In-Depth Technical Guide to the Phase Transitions of Metaboric Acid Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Metaboric acid (HBO₂), an intermediate in the thermal dehydration of boric acid to boron trioxide, exists in several polymorphic forms, each with distinct crystal structures and thermodynamic stabilities. Understanding the phase transitions between these polymorphs is critical for applications in ceramics, glass manufacturing, and potentially in drug formulation as a stabilizing agent or excipient. This technical guide provides a comprehensive overview of the phase transitions of metabor.ic acid polymorphs, detailing their thermodynamic properties, experimental protocols for their study, and the logical relationships governing their transformations.

The Polymorphs of this compound

This compound primarily exists in three crystalline forms:

-

α-Metaboric Acid (HBO₂-III): An orthorhombic crystalline form that is the least stable. It is typically formed by heating orthoboric acid at temperatures between 80-100°C.[1]

-

β-Metaboric Acid (HBO₂-II): A monoclinic polymorph of intermediate stability. It is produced by heating the α-form in a sealed environment to prevent further dehydration.[1]

-

γ-Metaboric Acid (HBO₂-I): A cubic crystalline structure that represents the most stable polymorph of this compound.[2] It is obtained by heating either the α or β form above 140°C.[3]

The key physical and crystallographic properties of these polymorphs are summarized in Table 1.

| Property | α-Metaboric Acid (HBO₂-III) | β-Metaboric Acid (HBO₂-II) | γ-Metaboric Acid (HBO₂-I) |

| Crystal System | Orthorhombic | Monoclinic | Cubic |

| Melting Point | 176°C[1] | 201°C[1] | ~236°C[3] |

| Density | 1.784 g/cm³[1] | 2.045 g/cm³[1] | Not specified |

Thermodynamics of Phase Transitions

The phase transitions between the this compound polymorphs are primarily driven by temperature. The transformations are generally monotropic, proceeding from the less stable to the more stable forms upon heating. The thermodynamic parameters governing these transitions have been determined through calorimetric studies. The heats of transition at 25°C are summarized in Table 2.

| Transition | Heat of Transition (ΔHtr) |

| α-HBO₂ → β-HBO₂ | 1.30 ± 0.05 kcal/mole |

| β-HBO₂ → γ-HBO₂ | 2.33 ± 0.23 kcal/mole |

| α-HBO₂ → γ-HBO₂ | 3.63 ± 0.24 kcal/mole |

Data sourced from NIST Technical Series Publications.[4]

The logical progression of these phase transitions can be visualized as a sequential, temperature-dependent process.

References

A Comparative Analysis of the Lewis Acidity of Metaboric Acid and Boric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lewis Acidity of Boron Compounds

The Lewis acidity of boron compounds arises from the electron-deficient nature of the boron atom. In its common trivalent state, boron possesses a vacant p-orbital, making it an effective electron pair acceptor. This characteristic is fundamental to the diverse applications of boronic acids and related compounds in organic synthesis, materials science, and medicine. The strength of a Lewis acid is its ability to accept an electron pair, a property that can be quantified both experimentally and computationally.

Boric acid (H₃BO₃), or orthoboric acid, is a well-known weak Lewis acid.[1] Metaboric acid (HBO₂) is formed from the dehydration of boric acid and can exist in various forms, including a cyclic trimer (H₃B₃O₆).[2] Understanding the relative Lewis acidities of these two fundamental boron acids is crucial for predicting their reactivity and designing new applications.

Qualitative Comparison of Lewis Acidity

In the absence of direct experimental data, a qualitative comparison of the Lewis acidity of boric acid and this compound can be inferred from their molecular and electronic structures.

-

Boric Acid (H₃BO₃): In boric acid, the boron atom is bonded to three electron-withdrawing hydroxyl (-OH) groups. The oxygen atoms in these groups have lone pairs of electrons that can be partially donated to the vacant p-orbital of the boron atom through π-bonding. This back-donation of electron density from the oxygen atoms to the boron atom reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity.

-